N-Butyrylglycine-d2 vs. Unlabeled N-Butyrylglycine: Differential MS/MS Detection Enables Stable Isotope Dilution Quantification
N-Butyrylglycine-d2 provides a distinct +2 Da mass shift relative to endogenous N-butyrylglycine, enabling chromatographic co-elution with complete mass spectrometric discrimination via multiple reaction monitoring (MRM) transitions . This mass difference allows the deuterated internal standard to serve as the reference signal against which the analyte peak area ratio is measured, correcting for injection-to-injection variability, extraction recovery losses, and matrix-induced ion suppression that would otherwise introduce quantification bias [1].
| Evidence Dimension | Molecular Mass and MS Discrimination |
|---|---|
| Target Compound Data | MW 147.17 g/mol; +2 Da mass shift; distinct MRM precursor-to-product ion transition |
| Comparator Or Baseline | N-Butyrylglycine (unlabeled): MW 145.16 g/mol |
| Quantified Difference | Δm/z = +2.0 Da; isotopic enrichment 98 atom % D (specification for analytical use) |
| Conditions | LC-MS/MS and GC-MS analytical platforms; MRM acquisition mode |
Why This Matters
Without this mass-shifted co-eluting internal standard, matrix effects in biological samples cannot be reliably corrected, introducing quantification error that undermines diagnostic threshold interpretation for SCAD deficiency.
- [1] MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Technical Article, 2025. View Source
